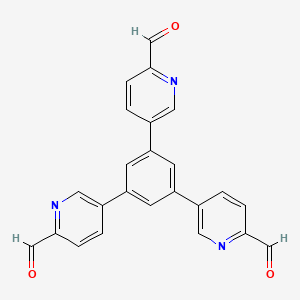

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde

Description

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde (CAS: 1482413-54-6), also abbreviated as BTPA, is a tripodal aldehyde derivative with a central benzene core symmetrically functionalized by three picolinaldehyde (pyridine-2-carbaldehyde) groups. Its molecular formula is C₂₄H₁₅N₃O₃ (MW: 369.4 g/mol) . BTPA is a critical ligand in synthesizing covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), particularly for applications in environmental remediation (e.g., iodine capture) and catalysis . The pyridine moieties enhance metal coordination and stability, while the aldehyde groups enable covalent bonding during COF assembly .

Propriétés

IUPAC Name |

5-[3,5-bis(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O3/c28-13-22-4-1-16(10-25-22)19-7-20(17-2-5-23(14-29)26-11-17)9-21(8-19)18-3-6-24(15-30)27-12-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAJJEGWMDUKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism

The reaction proceeds via oxidative addition of a palladium catalyst to 5-bromo-2-pyridinecarboxaldehyde, followed by transmetallation with 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (TTMB). Reductive elimination yields the final product.

Experimental Procedure

Key reagents :

-

TTMB (1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene)

-

5-Bromo-2-pyridinecarboxaldehyde

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

Steps :

-

Reaction Setup : TTMB and 5-bromo-2-pyridinecarboxaldehyde are combined in a 1:3 molar ratio.

-

Catalyst and Base : Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ (3 equiv) are added under nitrogen.

-

Solvent System : Anhydrous DMF or DMF/water (10:1 v/v) is used.

-

Workup : The crude product is filtered, washed with ethanol/acetone, and purified via recrystallization or column chromatography.

Optimization Insights

-

Solvent Choice : Anhydrous DMF minimizes hydrolysis of boronic esters, while DMF/water mixtures may enhance coupling efficiency.

-

Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve yields but increase costs.

-

Temperature : Prolonged heating (>24 hours) at 90°C ensures complete conversion.

Alternative Synthetic Approaches

While the Suzuki-Miyaura method dominates, other strategies have been explored:

Functionalization of Preassembled Cores

Modifying a pre-synthesized tripyridylbenzene core via formylation could theoretically yield BTPA. However, this approach requires harsh conditions (e.g., Vilsmeier-Haack reagent) and risks over-oxidation.

Purification Techniques

3.1 Recrystallization

3.2 Column Chromatography

Challenges in Synthesis

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

5,5’,5’'-(Benzene-1,3,5-triyl)tripicolinaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It readily forms imine linkages through polycondensation reactions.

Complexation Reactions: The compound has high binding affinity for palladium (II) ions, enabling its use in palladium recovery.

Oxidation and Reduction:

Common reagents and conditions include the use of hydrazine-carbonyl traps and nitric acid solutions for palladium binding . Major products formed include covalent organic frameworks with high adsorption capacities .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C24H15N3O3

- Molecular Weight : 393.39 g/mol

- CAS Number : 1482413-54-6

- Appearance : Beige powder/crystals

- Purity : >98%

The compound's structure allows for multiple interactions due to the presence of nitrogen-rich functional groups, making it a versatile ligand in various chemical reactions and frameworks.

Covalent Organic Frameworks (COFs)

BTPA serves as a key ligand in the construction of covalent organic frameworks. Its tripyridylbenzene structure allows it to form robust networks that are useful for:

- Palladium Recovery : BTPA-based frameworks exhibit high affinity for Pd(II) ions, facilitating efficient recovery processes. For instance, the BHTH-BTPA-ACOF framework demonstrated an adsorption capacity of 412.9 mg/g for Pd(II) in acidic solutions .

- Carbon Dioxide Adsorption : COFs incorporating BTPA have shown enhanced CO2 uptake capacities. For example, a sub-stoichiometric 2D COF featuring BTPA achieved a CO2 adsorption capacity of 146 mg/g .

Photocatalysis

BTPA has been explored as a photocatalyst due to its ability to facilitate light-driven chemical reactions. Its incorporation into various materials enhances photocatalytic activity, making it suitable for applications like environmental remediation and energy conversion.

Antimicrobial Properties

Research indicates that BTPA exhibits notable antimicrobial activity against various pathogens. The presence of multiple picolinaldehyde moieties enhances its interaction with biological targets, potentially leading to the development of novel therapeutic agents.

Cytotoxic Effects

Studies have shown that BTPA exhibits cytotoxic effects against several cancer cell lines. This property is attributed to its ability to interact with cellular components and disrupt normal cellular functions. The compound's potential as an anticancer agent is currently under investigation.

Synthesis and Reactivity

BTPA can be synthesized through various methods involving the condensation of aldehydes and amines. Its reactivity is characterized by:

- Formation of Imine Linkages : BTPA readily participates in polycondensation reactions to form imines, which are crucial for constructing complex organic frameworks .

- Dynamic Covalent Chemistry : The ability to form reversible bonds allows for the creation of dynamic systems that can adapt their structure in response to environmental changes .

Mécanisme D'action

The compound exerts its effects primarily through the formation of stable covalent organic frameworks. Its nitrogen-rich structure allows for strong interactions with metal ions, particularly palladium (II), facilitating efficient capture and recovery . The molecular targets include palladium ions, and the pathways involve complexation and adsorption mechanisms .

Comparaison Avec Des Composés Similaires

Benzene-1,3,5-tricarbaldehyde (BTCA)

- Structure : BTCA (CAS: 3163-76-6) features a benzene core with three aldehyde groups directly attached (C₉H₆O₃, MW: 162.14 g/mol) . Unlike BTPA, it lacks pyridine rings.

- Applications: Widely used in COFs due to its simplicity and reactivity.

- Performance : BTCA frameworks typically show lower iodine adsorption capacities (e.g., ~1.5 g/g) compared to BTPA-based COFs (up to 3.2 g/g), attributed to weaker host-guest interactions .

5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde)

- Structure : Replaces pyridine with thiophene rings (C₂₁H₁₂O₃S₃, MW: 408.5 g/mol; CAS: 2125450-22-6) .

- Applications : Used in organic electronics (e.g., solar cells) due to thiophene’s optoelectronic properties. Less common in COFs compared to BTPA .

- Synthesis : Commercially available (Henan Pusi Chemical) at 98% purity .

- Stability : Thiophene’s lower basicity reduces metal-coordination efficiency, limiting its utility in MOFs compared to BTPA .

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzaldehyde

- Structure : Triazine core with benzaldehyde groups (CAS: 443922-06-3) . The electron-deficient triazine enhances π-stacking and porosity in COFs.

- Applications : Used in nitrogen-rich COFs for gas storage and catalysis. Exhibits higher BET surface areas (~1,200 m²/g) than BTPA-based COFs (~800 m²/g) due to rigid triazine cores .

- Synthesis: Prepared via trimerization reactions; suppliers include Jilin Chinese Academy of Sciences-Yanshen Technology .

2,2'-Bipyridine-5,5'-dialdehyde

- Structure: A bipyridine dialdehyde (C₁₂H₈N₂O₂, MW: 212.2 g/mol; CAS: 135822-72-9) . Not tripodal but shares pyridine-aldehyde motifs.

- Applications: Intermediate for smaller MOFs and sensors. Limited to 2D frameworks due to fewer branching points compared to BTPA .

Stability and Performance Insights

- Coordination Capacity : BTPA’s pyridine groups enable stronger interactions with metals (e.g., Fe²⁺ in MOFs) compared to BTCA or thiophene analogs .

- Porosity : Triazine-based COFs outperform BTPA in surface area but lack the iodine-specific binding sites seen in BTPA frameworks .

- Thermal Stability : BTPA-based COFs are stable up to 400°C, similar to triazine-based frameworks but superior to thiophene analogs (~300°C) .

Activité Biologique

5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde, commonly referred to as tripicolinaldehyde or TTPD, is a tritopic aldehyde that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological applications. This compound has been investigated for its interactions with various biological systems, particularly in the context of antimicrobial activity and its role as a precursor in the synthesis of porous organic materials.

Molecular Formula: C21H15N3O3

Molecular Weight: 357.36 g/mol

CAS Number: 34374-88-4

Structure

The compound features a benzene core with three picolinaldehyde groups attached, providing a unique framework for further chemical modifications and interactions with biological molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TTPD. It has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Efficacy Against E. coli and P. aeruginosa

In a study assessing the antimicrobial efficacy of TTPD:

- Tested Strains: Escherichia coli and Pseudomonas aeruginosa

- Methodology: Disk diffusion method was employed to evaluate the antibacterial activity.

- Results:

- Significant inhibition zones were observed for both bacterial strains.

- Minimum Inhibitory Concentration (MIC) values indicated potent activity at low concentrations.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| P. aeruginosa | 18 | 16 |

The antimicrobial activity of TTPD is hypothesized to stem from its ability to form complexes with metal ions, which can enhance its bioactivity. Additionally, the aldehyde functional groups may interact with amino acids in bacterial proteins, leading to functional disruption.

Synthesis and Applications

TTPD serves as a precursor for synthesizing various covalent organic frameworks (COFs) that exhibit porosity and can be utilized in drug delivery systems and catalysis.

Synthesis Methods

The synthesis typically involves the condensation reaction of triformylbenzene with appropriate diamines under controlled conditions to yield TTPD.

Applications in Material Science

TTPD has been utilized in creating porous organic cages that demonstrate significant surface area and gas adsorption capabilities. These materials are promising for applications in gas storage and separation technologies.

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Essential for confirming aldehyde proton signals (δ 9.8–10.2 ppm) and aromatic backbone symmetry. For example, trialdehyde derivatives show distinct peaks at 1668 cm⁻¹ in FT-IR for C=O stretching .

- FT-IR : Identifies aldehyde functional groups and monitors Schiff base formation during COF synthesis .

- Single-Crystal XRD : Resolves crystallographic parameters, though BTPA derivatives often require anti-parallel stacking for stable crystal formation .

How can researchers optimize the crystallinity of BTPA-derived COFs under varying solvothermal conditions?

Advanced Research Focus

Crystallinity in BTPA-based COFs depends on:

- Temperature and Time : Heating at 120°C for 72 hours achieves optimal framework regularity .

- Acid Catalysis : Acetic acid (6 M) promotes imine bond formation while minimizing side reactions.

- Post-Synthetic Annealing : Treating amorphous intermediates with DMF/water mixtures improves long-range order .

Data Contradiction Note : Longer reaction times (>5 days) may reduce crystallinity due to framework collapse, necessitating iterative optimization .

What strategies resolve discrepancies in NMR data interpretation for BTPA-based supramolecular assemblies?

Advanced Research Focus

NMR signal broadening or splitting in BTPA complexes often arises from:

- Dynamic Covalent Chemistry : Reversible imine bonds can cause peak shifts. Use low-temperature (298 K) NMR in deuterated DCM to stabilize transient species .

- Paramagnetic Impurities : Chelation with trace metals broadens peaks. Add EDTA to sequester metal ions during sample preparation.

- Crystallographic Disorder : Cross-validate with powder XRD to distinguish structural defects from dynamic effects .

How does nitrogen doping in BTPA-derived COFs influence catalytic efficiency in Knoevenagel condensation?

Q. Advanced Research Focus

- Nitrogen-Rich Linkers : Incorporating triazine units (e.g., TPA or TTA) increases basic sites, enhancing substrate activation. For example, TP-TPA-COF shows 92% conversion efficiency versus 78% for non-doped analogs .

- Structural Regularity : Ordered frameworks improve mass transfer; amorphous POPs exhibit lower turnover due to pore blockage.

- Kinetic Studies : Monitor reaction progress via GC-MS to correlate doping levels with rate constants .

What environmental applications exist for BTPA-based materials, and how are performance metrics evaluated?

Advanced Research Focus

BTPA-COFs (e.g., ACOF-1) are engineered for iodine capture in nuclear waste:

- Adsorption Capacity : Tested via gravimetric analysis under saturated iodine vapor (1 bar, 75°C), achieving 4.2 g/g uptake .

- Reusability : Perform cyclic adsorption-desorption using methanol, retaining >90% efficiency after 5 cycles .

- Selectivity : Compete with activated carbon in mixed pollutant systems; BTPA frameworks show 3× higher affinity for I₂ over CH₃I .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.